molecular formula C12H16O2 B8299391 3-(4-Methoxy-butyl)-benzaldehyde

3-(4-Methoxy-butyl)-benzaldehyde

Cat. No.: B8299391
M. Wt: 192.25 g/mol
InChI Key: UNZYNJLLCIBOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxy-butyl)-benzaldehyde is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(4-methoxybutyl)benzaldehyde

InChI

InChI=1S/C12H16O2/c1-14-8-3-2-5-11-6-4-7-12(9-11)10-13/h4,6-7,9-10H,2-3,5,8H2,1H3

InChI Key

UNZYNJLLCIBOLF-UHFFFAOYSA-N

Canonical SMILES

COCCCCC1=CC(=CC=C1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of the title C compound, 1-bromo-3-(4-methoxy-butyl)-benzene (11 g, 45.24 mmol) in 200 mL of THF is added drop wise n-butyl lithium (31.1 mL, 49.76 mmol, 1.6 M solution in hexane) over 30 min at −72° C. The reaction mixture is further stirred 5 min at −72° C. before the addition of a THF solution (50 mL) of DMF (7.67 mL, 99.52 mmol) over 45 min. The reaction mixture is further stirred for 15 min at −72° C., 1 h at room and poured into aqueous 2 M HCl solution. The aqueous layer is extracted twice with ether and the combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexane/EtOAc 9/1) to afford the title compound as a yellow oil: MS 210.0 [M+18]; Rt (HPLC, Nucleosil C18, 10:90-100:0 CH3CN/H2O+0.1% TFA within 5 min, then 100% CH3CN+0.1% TFA): 5.35 min.
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7.67 mL
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